molecular formula C20H27N3O B2844446 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea CAS No. 1351660-51-9

1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Cat. No.: B2844446
CAS No.: 1351660-51-9
M. Wt: 325.456
InChI Key: GTKXOEOKCUXICG-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a novel compound with distinctive structural features. Due to its unique scaffold, it garners interest in various scientific fields such as medicinal chemistry, organic synthesis, and material science. This compound incorporates the structural elements of cyclohexyl, isoquinoline, and urea, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes

The synthesis of 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea can be accomplished through a multi-step process involving key reactions such as cyclization, alkyne functionalization, and urea formation. Initially, cyclohexylamine undergoes a coupling reaction with an alkyne derivative to form an intermediate. This intermediate is then subjected to isoquinoline ring formation under suitable reaction conditions.

Reaction Conditions

The typical reaction conditions for the synthesis involve the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts like palladium or copper complexes facilitating the coupling reactions. The temperature range for these reactions is usually between 80-120°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be scaled up using continuous flow reactors. These reactors provide enhanced control over reaction parameters, ensuring high yield and purity. Optimizing the concentration of reactants and reaction times is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Oxidation reactions can introduce additional functional groups, enhancing its chemical reactivity. Reduction reactions, on the other hand, can modify the structure to yield derivatives with altered properties.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: Employment of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether or alcohol solvents.

  • Substitution: Nucleophilic substitution reactions using halogenated intermediates and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions vary depending on the specific pathway. Oxidation can yield carboxylic acids or aldehydes, reduction can produce alcohols or amines, and substitution reactions can introduce various substituents such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea serves as a valuable building block for the synthesis of complex organic molecules

Biology

This compound exhibits promising biological activities, making it a candidate for drug discovery and development

Medicine

In medicine, the compound's ability to modulate specific molecular pathways makes it a potential therapeutic agent. Research is ongoing to explore its efficacy in treating diseases such as cancer, infectious diseases, and neurological disorders.

Industry

From an industrial perspective, this compound can be utilized in the development of advanced materials, including polymers and coatings. Its unique properties contribute to enhanced material performance and durability.

Mechanism of Action

The compound exerts its effects through multiple mechanisms of action. It can bind to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-(4-(2,3-dihydroisoquinolin-1(2H)-yl)but-2-yn-1-yl)urea: Structurally similar with a slightly altered isoquinoline ring.

  • 1-cyclohexyl-3-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)urea: Features a different hydrogenation state of the isoquinoline ring.

Uniqueness

Compared to similar compounds, 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea stands out due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness underpins its potential for diverse scientific applications and therapeutic uses.

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Properties

IUPAC Name

1-cyclohexyl-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c24-20(22-19-10-2-1-3-11-19)21-13-6-7-14-23-15-12-17-8-4-5-9-18(17)16-23/h4-5,8-9,19H,1-3,10-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKXOEOKCUXICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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